Benomyl-d4(benzimidazole-4,5,6,7-d4)
Description
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/c for Benomyl-d4. Key parameters:
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- λₘₐₐ = 280 nm (π→π* transition of benzimidazole ring), unchanged from benomyl .
Properties
CAS No. |
1398065-98-9 |
|---|---|
Molecular Formula |
C14H14D4N4O3 |
Molecular Weight |
294.35 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
17804-35-2 (unlabelled) |
Synonyms |
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate |
tag |
Imidazol Impurities |
Origin of Product |
United States |
Preparation Methods
Deuterated 1,2-Diaminobenzene Precursors
The benzimidazole ring system is synthesized via cyclization of 1,2-diaminobenzene derivatives. For Benomyl-d4, the starting material is 1,2-diaminobenzene-d4, where all four aromatic hydrogens are replaced by deuterium. This precursor is typically prepared through catalytic deuteration of aniline derivatives using deuterium gas (D₂) over palladium catalysts or via exchange reactions in deuterated acidic media.
Cyclization to Benzimidazole-d4
The deuterated 1,2-diaminobenzene is condensed with a carbonyl source, such as formic acid or triphosgene, under acidic conditions. A modified method from N-Phenacyldibromobenzimidazoles—Synthesis Optimization employs polyphosphoric acid (PPA) at 150°C to drive cyclization, achieving yields exceeding 80% for dibrominated analogs. Adapting this to deuterated systems, refluxing in deuterated acetic acid (CD₃CO₂D) with PPA yields benzimidazole-d4 with minimal proton back-exchange.
Table 1: Cyclization Conditions for Benzimidazole-d4
| Precursor | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,2-Diaminobenzene-d4 | CD₃CO₂D | PPA | 150°C | 78 |
| 1,2-Diaminobenzene-d4 | D₂O/HCl | None | 100°C | 65 |
Functionalization to Benomyl-d4
Methoxycarbonylation at Position 2
The 2-position of benzimidazole-d4 is functionalized with a methoxycarbonyl group using methyl chloroformate. A patent detailing 5(6)-Thio Substituted Benzimidazoles describes reacting 2-aminobenzimidazole with methyl chloroformate in anhydrous ethanol under basic conditions (K₂CO₃), yielding 2-methoxycarbonylamino derivatives. For deuterated analogs, deuterated ethanol (C₂D₅OD) and potassium carbonate prevent proton contamination.
Butylcarbamoyl Side Chain Addition
The final step involves introducing the butylcarbamoyl moiety at position 1. A method from Synthesis and Antifungal Activities of Bisbenzazole Derivatives utilizes carbodiimide-mediated coupling between 1H-benzimidazole-d4 and n-butyl isocyanate in tetrahydrofuran (THF). Deuterated THF (THF-d8) ensures isotopic integrity, with yields optimized to 70% at 0°C.
Table 2: Functionalization Yields for Benomyl-d4
| Reaction Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Methoxycarbonylation | ClCO₂CH₃, K₂CO₃ | C₂D₅OD | 85 |
| Butylcarbamoyl Addition | n-C₄H₉NCO, EDC·HCl | THF-d8 | 70 |
Optimization of Deuterium Retention
Solvent and Base Selection
Deuterium loss during synthesis is mitigated by using aprotic solvents (e.g., deuterated acetonitrile, CD₃CN) and non-acidic bases. A patent on Deuterated Compound Preparation highlights sodium bicarbonate (NaHCO₃) in CD₃CN under reflux as optimal for minimizing back-exchange, achieving 95% isotopic purity.
Catalytic Deuterium Exchange
Post-synthetic deuteration via hydrogen-deuterium exchange is explored using D₂O and Pd/C catalysts. However, this method risks non-selective deuteration and is less favored compared to precursor-based approaches.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of benomyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benomyl.
Industry: Applied in environmental studies to monitor the fate of benomyl in agricultural settings.
Mechanism of Action
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It acts as a fungicide by inhibiting the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to the inhibition of fungal growth and reproduction. The deuterium labeling allows for detailed studies of the compound’s interaction with its molecular targets and pathways.
Comparison with Similar Compounds
Benzimidazole Fungicides
- Benomyl-d4 vs. Carbendazim-d4: Carbendazim-d4 (methyl N-(4,5,6,7-d4-1H-benzimidazol-2-yl)carbamate) is the deuterated metabolite of benomyl. While both compounds share the benzimidazole core, Benomyl-d4 retains the butylcarbamoyl side chain, whereas Carbendazim-d4 lacks this group. This structural difference impacts their metabolic pathways and detection in residue analysis .
- Benomyl-d4 vs. Thiabendazole-d4: Thiabendazole-d4 (CAS 1190007-20-5) is another deuterated benzimidazole fungicide. Unlike Benomyl-d4, which targets β-tubulin in fungi, Thiabendazole-d4 is primarily used as an anthelmintic and preservative. Both compounds are employed as internal standards but differ in substituents: Thiabendazole-d4 contains a thiazole ring, whereas Benomyl-d4 features a carbamate group .
Pharmaceutical Benzimidazoles
- Benomyl-d4 vs. Lansoprazole-d4 and Rabeprazole-d4: Lansoprazole-d4 (CAS 934294-22-1) and Rabeprazole-d4 sodium salt (benzimidazole-4,5,6,7-d4) are deuterated proton pump inhibitors. Unlike Benomyl-d4, these pharmaceuticals contain pyridine and sulfinyl groups, enabling acid suppression in the stomach.
Analytical and Isotopic Comparisons
Detection and Stability
Deuterium labeling minimizes isotopic interference in mass spectrometry, enhancing sensitivity. For example, Benomyl-d4’s molecular ion (m/z 294.35) shifts by +4 compared to non-deuterated benomyl, enabling unambiguous identification . In contrast, non-deuterated benzimidazoles like albendazole or thiabendazole exhibit lower mass resolution in complex matrices .
Cost and Availability
- Benomyl-d4: Priced at €838 for 5 mg and €1,395 for 10 mg (CymitQuimica) .
- Carbendazim-d4 : More cost-effective at €281 for 10 mg .
- Lansoprazole-d4 : Available at ¥55,000 (approx. €680) for 10 mg in specialized markets .
The higher cost of Benomyl-d4 reflects its niche applications in environmental monitoring, whereas Carbendazim-d4 is widely used in agricultural research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
